3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C20H22F2N2O3 and its molecular weight is 376.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Molecules
This compound plays a crucial role in the synthesis of complex molecules, including those with potential pharmaceutical applications. For instance, it has been used in the synthesis of gefitinib, a significant cancer treatment drug, demonstrating the compound's versatility in creating biologically active molecules (Bo Jin et al., 2005). The process involves multiple steps, including the transformation of morpholine derivatives, showcasing the compound's utility in organic synthesis.
Molecular Structure and Biological Activity
Research into the molecular structure and biological activity of derivatives of this compound reveals its potential in developing cancer therapies. Studies on synthesized molecules like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have shown distinct effective inhibition on the proliferation of cancer cell lines, indicating a promising avenue for anticancer drug development (Jiu-Fu Lu et al., 2017).
Exploring Physicochemical Properties
Investigations into the physicochemical properties of morpholine derivatives, including those similar to 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide, contribute to a deeper understanding of their behaviors and applications. Studies on new oxyalkyl derivatives of trifluoromethanesulfonamide, for example, delve into the dynamic rivalry between different types of chain and cyclic associates in various phase states, offering insights into the molecular interactions and stability of such compounds (N. Chipanina et al., 2020).
Antitumor and Antifungal Activities
Further research has demonstrated the antitumor and antifungal activities of benzamide derivatives and their complexes. For example, studies on N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes have shown significant antifungal activity against major plant pathogens, highlighting the potential of these compounds in agricultural applications and the development of new antifungal agents (Zhou Weiqun et al., 2005).
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3/c1-26-16-5-2-14(3-6-16)19(24-8-10-27-11-9-24)13-23-20(25)15-4-7-17(21)18(22)12-15/h2-7,12,19H,8-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGCUQZLABEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.